7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
Overview
Description
“7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” is an organic compound . It has shown potential in various applications, particularly in the field of pharmaceutical research.
Synthesis Analysis
The synthesis of compounds similar to “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” has been reported in the literature . For example, a study reported the synthesis of a side product, “6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide”, from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” includes 19 bonds in total, with 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 aromatic ethers .Physical And Chemical Properties Analysis
The molecular formula of “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” is C8H6BrFO2, and its molecular weight is 233.03 g/mol .Scientific Research Applications
1. Kinase Inhibitor Synthesis
The compound 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is involved in the process development and scalable synthesis of benzoxazepine-containing kinase inhibitors, specifically for the mTOR inhibitor. This involves the synthesis of complex chemical fragments and has been scaled up for substantial production (Naganathan et al., 2015).
2. Synthesis of Cancer-related Metabolites
The compound is used in the synthesis of metabolites related to cancer research. For instance, it is utilized in creating the trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene, which is a metabolite from 6-fluoro-benzo[a]pyrene (Zajc, 1999).
3. B-Raf Kinase Inhibition
This compound is part of the synthesis of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, which are evaluated for their B-Raf inhibitory and anti-proliferation activities. These compounds have shown significant bioactivity, suggesting potential applications in designing B-Raf inhibitors (Yang et al., 2012).
4. Antibacterial Drug Research
The compound plays a role in antibacterial drug research, particularly in the study of 2,6-difluorobenzamides and their ability to interfere with the bacterial cell division cycle. This research is vital in developing new antibacterial agents (Straniero et al., 2023).
5. Electrochromic Device Applications
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is involved in the synthesis of polymers for electrochromic device applications. These applications are important in developing new materials for electronic and photonic devices (Hacioglu et al., 2022).
properties
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFKSCEEAHWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.